1-Nitrosoindole-3-acetonitrile

DNA adductomics 32P-postlabeling in vivo genotoxicity

1-Nitrosoindole-3-acetonitrile (NIAN; CAS 97672-08-7) is an N-nitroso derivative of indole-3-acetonitrile, a naturally occurring plant nitrile found in Brassica vegetables. It is classified as a direct-acting mutagen and tumor-initiating agent that forms DNA adducts without requiring metabolic activation.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 97672-08-7
Cat. No. B1194388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosoindole-3-acetonitrile
CAS97672-08-7
Synonyms1-nitrosoindole-3-acetonitrile
NIAN
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2N=O)CC#N
InChIInChI=1S/C10H7N3O/c11-6-5-8-7-13(12-14)10-4-2-1-3-9(8)10/h1-4,7H,5H2
InChIKeyUOOUHGJOQYHONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrosoindole-3-acetonitrile (CAS 97672-08-7) Procurement Guide: Genotoxic Nitrosamine Reference Standard for Mutagenicity and Carcinogenicity Research


1-Nitrosoindole-3-acetonitrile (NIAN; CAS 97672-08-7) is an N-nitroso derivative of indole-3-acetonitrile, a naturally occurring plant nitrile found in Brassica vegetables. It is classified as a direct-acting mutagen and tumor-initiating agent that forms DNA adducts without requiring metabolic activation [1]. NIAN is recognized as a key nitrosamine impurity reference material under pharmaceutical regulatory frameworks, including USP, EMA, JP, and BP nitrosamine control guidelines [2]. As a model 3-substituted N-nitrosoindole, NIAN serves as an essential tool in genotoxicity and carcinogenesis research, particularly for studying Helicobacter pylori-associated gastric cancer etiology [3].

Why 1-Nitrosoindole-3-acetonitrile Cannot Be Substituted by Generic Indole-3-acetonitrile or Other N-Nitrosoindoles


Substituting 1-nitrosoindole-3-acetonitrile with its non-nitrosated precursor indole-3-acetonitrile eliminates all direct genotoxic activity: indole-3-acetonitrile produces zero detectable DNA adducts in vivo and in vitro under identical experimental conditions [1]. Conversely, attempting to use other N-nitrosoindoles such as nitrosated 4-chloroindole introduces markedly different potency and stability profiles. For example, nitrosated 4-chloroindole exhibits substantially greater mutagenic potency in Salmonella typhimurium TA100 than nitrosated indole-3-acetonitrile (NIAN), and its stability profile is reversed with respect to pH (stable at pH 2, unstable at pH 8, versus stable at pH 8 for NIAN) [2]. Even among closely related 3-substituted N-nitrosoindoles (e.g., 1-nitrosoindole-3-acetamide, 1-nitrosoindole-3-acetic acid methyl ester), the reactivity profile toward purine nucleotides, while qualitatively similar, has not been quantitatively benchmarked in in vivo carcinogenesis models as NIAN has [3]. These differences preclude simple interchangeability for any application requiring controlled genotoxicity or specific DNA-damage signatures.

Quantitative Differentiation Evidence for 1-Nitrosoindole-3-acetonitrile Versus Key Comparators


In Vivo DNA Adduct Formation: NIAN vs. Non-Nitrosated Indole-3-acetonitrile

1-Nitrosoindole-3-acetonitrile (NIAN) produces quantifiable DNA adducts in rat stomach in vivo, whereas its non-nitrosated precursor indole-3-acetonitrile produces no detectable adducts under identical conditions [1]. The adduct level after a single intragastric dose of 100 mg/kg NIAN was approximately 1 adduct per 10⁷ nucleotides in both forestomach and glandular stomach at 2 hours post-administration [1]. In Mongolian gerbils, repeated dosing at 100 mg/kg twice weekly produced 1.6 adducts per 10⁸ nucleotides in glandular stomach DNA [2]. This represents a qualitative binary difference: detectable, structurally characterized adducts versus zero adducts.

DNA adductomics 32P-postlabeling in vivo genotoxicity

Mutagenic Potency Ranking: NIAN vs. Nitrosated 4-Chloroindole and Other Nitrosated Indoles in Salmonella TA100

In a direct comparative study, the nitrosated products of four indole compounds were tested for mutagenicity in Salmonella typhimurium TA100 without metabolic activation. The potency ranking was: 4-chloroindole ≫ indole-3-carbinol ≥ indole > indole-3-acetonitrile (NIAN) [1]. Nitrosated indole-3-acetonitrile (NIAN) was the least potent mutagen in this panel, requiring substantially higher concentrations to produce effects comparable to nitrosated chloroindoles. A separate study confirmed that nitrosated chloroindoles were highly mutagenic in TA100 and potent inducers of sister chromatid exchanges, whereas nitrosated indole-3-acetonitrile generated the same qualitative effects but at much higher concentrations [2].

Ames test mutagenicity ranking Salmonella typhimurium TA100

pH-Dependent Stability: NIAN vs. Nitrosated 4-Chloroindole

The stability of nitrosated indole compounds was measured under acidic (pH 2) and alkaline (pH 8) conditions using both Ames test mutagenicity and HPLC with photohydrolysis detection. Nitrosated indole-3-acetonitrile (NIAN), along with nitrosated indole-3-carbinol and nitrosated indole, was more stable at pH 8 than at pH 2. In contrast, nitrosated 4-chloroindole exhibited the opposite profile: stable at pH 2 but unstable at pH 8, with a large nitrite peak observed in pH 8 chromatograms [1]. An equilibrium between the nitrosated indole compound and the free indole compound plus nitrite was experimentally confirmed for NIAN and its class [1].

nitrosamine stability pH profile HPLC-photohydrolysis

Tumor-Promoting Biomarker Induction: NIAN-Induced Ornithine Decarboxylase and DNA Synthesis in Rat Stomach Mucosa

1-Nitrosoindole-3-acetonitrile (NIAN) administered by gastric intubation to male F344 rats at doses of 40–300 mg/kg induced up to a 100-fold increase in ornithine decarboxylase (ODC) activity (maximum at 24 h) and up to a 10-fold increase in DNA synthesis (maximum at 16 h) in the pyloric mucosa of the stomach [1]. These biomarker responses are characteristic of tumor-promoting agents. While comparable ODC induction data for certain other glandular stomach carcinogens exist in the literature, no head-to-head comparison of NIAN against other N-nitrosoindoles for ODC induction has been reported.

tumor promotion ornithine decarboxylase DNA synthesis gastric carcinogenesis

DNA Damage Mechanism Specificity: Transnitrosation vs. Alkylation Pathway

Unlike many genotoxic N-nitrosocompounds (e.g., N-nitrosodimethylamine, N-methyl-N-nitrosourea) that damage DNA via alkylation, N-nitrosoindoles including NIAN exert genotoxicity via efficient transnitrosation to nucleophilic sites on purine bases [1]. NIAN reaction with DNA results in depurination, deamination coupled with depurination (yielding xanthine), and formation of the novel guanine analogue oxanine [2]. Guanine residues are the primary site of reaction; cytosine and thymine residues are inactive toward NIAN-mediated transnitrosation [2]. Additionally, NIAN produces interstrand cross-links at CG residues in duplex DNA, a lesion type not observed with the non-nitrosated precursor [2]. This mechanistic distinction—transnitrosation versus alkylation—is a class-level property of N-nitrosoindoles that differentiates them from classical N-nitrosamine carcinogens.

DNA damage mechanism transnitrosation oxanine depurination

In Vivo Carcinogenicity: Gastric Adenocarcinoma Induction by NIAN in H. pylori-Infected Gerbils

NIAN is one of the few N-nitrosoindoles with documented in vivo carcinogenicity in a mammalian model. In H. pylori-infected Mongolian gerbils, six consecutive doses of NIAN (100 mg/kg, twice weekly for 3 weeks) induced well- and moderately-differentiated glandular stomach adenocarcinomas at an incidence of 31% at 54–104 weeks [1]. No adenocarcinomas were observed in control groups receiving broth alone, broth plus NIAN without H. pylori infection, or H. pylori infection alone [1]. This demonstrates a synergistic carcinogenic effect between NIAN exposure and H. pylori infection. No comparable in vivo carcinogenicity data from long-term bioassays exist for other N-nitrosoindole derivatives such as 1-nitrosoindole-3-acetamide or 1-nitrosoindole-3-acetic acid methyl ester.

gastric carcinogenesis Helicobacter pylori adenocarcinoma in vivo tumor model

Validated Application Scenarios for 1-Nitrosoindole-3-acetonitrile Based on Quantitative Differentiation Evidence


Pharmaceutical Nitrosamine Impurity Reference Standard for Regulatory Compliance Testing

As an N-nitroso derivative of a secondary amine precursor, NIAN meets stringent nitrosamine reference material specifications under USP, EMA, JP, and BP guidelines [1]. Its well-characterized physicochemical properties (MW 185.18, LogP 2.02, polar surface area 58 Ų) and established DNA adduct formation profile at defined doses [2] make it suitable for use as a positive control in nitrosamine impurity quantification assays, detection limit establishment, and method validation for LC-MS/MS-based nitrosamine testing in pharmaceutical products. Unlike more potent nitrosated chloroindoles, NIAN's moderate potency provides a practical calibration standard that minimizes cross-contamination risk while maintaining unambiguous detectability.

In Vitro Genotoxicity Screening: Positive Control for Transnitrosation-Mediated DNA Damage

NIAN serves as a well-characterized positive control for transnitrosation-based genotoxicity screening. Its mechanism—efficient nitroso group transfer to purine bases resulting in depurination, deamination, and oxanine formation—is distinct from alkylation-based DNA damage caused by classical N-nitrosamines [1]. Researchers can use NIAN to benchmark novel compounds for transnitrosation activity or to validate assays designed to detect oxanine lesions and abasic sites. The dose-response relationship for all reaction products (depurination, xanthine formation, oxanine) has been quantitatively established in calf thymus DNA , enabling precise calibration of detection assays.

In Vivo Gastric Carcinogenesis Research Using H. pylori Co-Infection Models

NIAN is uniquely validated as a chemically defined gastric carcinogen in the Mongolian gerbil H. pylori co-infection model. The established dosing regimen of 100 mg/kg twice weekly for 3 weeks, combined with H. pylori infection, produces a 31% incidence of glandular stomach adenocarcinomas at 54–104 weeks [1]. This model system is relevant to human gastric cancer etiology, where dietary indole precursors, endogenous nitrosation, and H. pylori infection are proposed co-risk factors. No other N-nitrosoindole compound has been validated in this specific experimental paradigm, making NIAN the sole evidence-based choice for researchers investigating nitrosamine–H. pylori synergistic carcinogenesis.

Tumor Promotion Biomarker Studies in Gastric Mucosa

NIAN is the only N-nitrosoindole for which quantitative tumor promotion biomarker data exist in gastric mucosa. Administration to F344 rats at doses of 40–300 mg/kg produces dose-dependent, up to 100-fold induction of ornithine decarboxylase activity (peak at 24 h) and up to 10-fold increase in DNA synthesis (peak at 16 h) specifically in pyloric mucosa [1]. This established biomarker response profile enables researchers to use NIAN as a positive control in short-term tumor promotion assays and to benchmark novel test compounds against a well-characterized gastric tumor promoter.

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